1-メチル-5-(トリブチルスタンニル)-3-(トリフルオロメチル)-1H-ピラゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

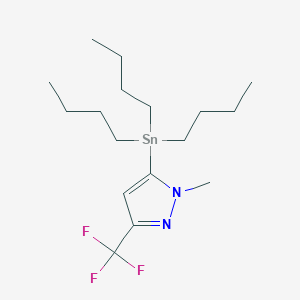

1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole is a chemical compound characterized by the presence of a pyrazole ring substituted with a methyl group, a tributylstannyl group, and a trifluoromethyl group. This compound is of significant interest in the field of organic chemistry due to its unique structural features and reactivity.

科学的研究の応用

1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: The trifluoromethyl group is known for its importance in pharmaceuticals and agrochemicals.

Industry: The compound’s reactivity and stability make it suitable for use in material science and other industrial applications.

準備方法

The synthesis of 1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole typically involves the following steps:

N-Methylation: The pyrazole ring is methylated by treating 5-tributylstannyl-4-trifluoromethylpyrazole with lithium diisopropylamide (LDA) and iodomethane.

Industrial Production: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

化学反応の分析

1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:

Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are not extensively reported.

Radical Reactions: The trifluoromethyl group plays a crucial role in radical reactions, particularly in the trifluoromethylation of carbon-centered radical intermediates.

作用機序

The mechanism of action of 1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole is primarily determined by its functional groups:

Molecular Targets: The trifluoromethyl group can interact with various biological targets, enhancing the compound’s binding affinity and selectivity.

Pathways Involved: The compound can participate in radical reactions, where the trifluoromethyl group stabilizes radical intermediates, facilitating the formation of desired products.

類似化合物との比較

1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole can be compared with other similar compounds, such as:

1-Methyl-5-(tributylstannyl)-1,2,4-triazole: This compound has a similar stannyl group but differs in the ring structure, which affects its reactivity and applications.

5-Tributylstannyl-4-trifluoromethylpyrazole: This precursor compound lacks the methyl group, which influences its regioselectivity and reaction outcomes.

生物活性

1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole (CAS No. 191606-78-7) is a compound that has gained attention for its potential applications in organic synthesis and biological activity. This article explores the compound's biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The molecular formula of 1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole is C17H31F3N2Sn, with a molar mass of 439.15 g/mol. It features a trifluoromethyl group that enhances its lipophilicity, potentially influencing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H31F3N2Sn |

| Molar Mass | 439.15 g/mol |

| Boiling Point | 396.4 °C |

| Flash Point | 193.5 °C |

| Storage Conditions | Room Temperature |

| Hazard Symbols | Xn - Harmful |

Research indicates that compounds containing pyrazole moieties exhibit a range of biological activities, including antifungal, antibacterial, and antitumor properties. For instance, the incorporation of trifluoromethyl groups in heterocycles has been shown to enhance biological activity by increasing metabolic stability and modulating interactions with biological targets.

Antiparasitic Activity

In studies involving pyrazole derivatives, modifications such as the introduction of methyl groups at specific positions have significantly impacted their antiparasitic efficacy. For example, derivatives similar to 1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole have demonstrated activity against malaria parasites by inhibiting PfATP4-associated Na+-ATPase activity. This inhibition is crucial for disrupting the parasite's ion homeostasis, leading to decreased viability.

Study 1: Antiparasitic Efficacy

A study evaluated several pyrazole derivatives for their efficacy against Plasmodium falciparum. Compounds with similar structures to 1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole showed varying degrees of activity, with some achieving EC50 values as low as 0.025 μM, indicating potent antiparasitic effects. The study highlighted the importance of structural modifications in enhancing solubility and metabolic stability while maintaining biological activity .

Study 2: Synthesis and Biological Evaluation

Another investigation focused on synthesizing novel pyrazole derivatives and assessing their biological activities. The results indicated that the presence of bulky substituents like tributylstannyl groups could influence the compound's interaction with target proteins, potentially enhancing its therapeutic profile against resistant strains of pathogens .

Potential Applications

Given its structural characteristics and biological activity, 1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole may find applications in:

- Antiparasitic therapies : Targeting malaria and other parasitic infections.

- Antitumor agents : Exploiting its potential to inhibit cancer cell proliferation.

- Synthetic intermediates : Serving as a building block in the development of more complex pharmaceutical compounds.

特性

IUPAC Name |

tributyl-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N2.3C4H9.Sn/c1-10-3-2-4(9-10)5(6,7)8;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKSCFOBDCKLCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC(=NN1C)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31F3N2Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476602 |

Source

|

| Record name | 1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191606-78-7 |

Source

|

| Record name | 1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。